6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione
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Overview
Description
6-Benzoyl-5-hydroxy-1,7-naphthyridin-8(7H)-one is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-5-hydroxy-1,7-naphthyridin-8(7H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable naphthyridine derivative.
Hydroxylation: Introduce a hydroxyl group at the 5-position using reagents like hydrogen peroxide or other oxidizing agents.
Benzoylation: Introduce a benzoyl group at the 6-position using benzoyl chloride in the presence of a base such as pyridine.
Cyclization: Cyclize the intermediate to form the final naphthyridinone structure under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like SOCl₂ (Thionyl chloride) for chlorination, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 5-keto or 5-aldehyde derivatives.
Reduction: Formation of 6-benzyl-5-hydroxy-1,7-naphthyridin-8(7H)-one.
Substitution: Formation of various substituted naphthyridinones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new drugs targeting various diseases.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Benzoyl-5-hydroxy-1,7-naphthyridin-8(7H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzoyl-5-hydroxy-1,7-naphthyridin-2(1H)-one
- 5-Hydroxy-1,7-naphthyridin-8(7H)-one
- 6-Benzoyl-1,7-naphthyridin-8(7H)-one
Uniqueness
6-Benzoyl-5-hydroxy-1,7-naphthyridin-8(7H)-one is unique due to the specific positions of the benzoyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. The presence of both functional groups in specific positions can lead to unique interactions with biological targets or other molecules in synthetic applications.
Properties
CAS No. |
178617-42-0 |
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Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
6-benzoyl-5-hydroxy-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C15H10N2O3/c18-13(9-5-2-1-3-6-9)12-14(19)10-7-4-8-16-11(10)15(20)17-12/h1-8,19H,(H,17,20) |
InChI Key |
BXMATRNXSQFSCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(C(=O)N2)N=CC=C3)O |
Origin of Product |
United States |
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